9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one
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Overview
Description
9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one is a chemical compound known for its selective androgen receptor modulating properties. It is a nonsteroidal compound that has been investigated for its potential therapeutic applications, particularly in the treatment of muscle wasting diseases and osteoporosis .
Preparation Methods
The synthesis of 9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one involves several steps. One common method starts with the reaction of 7H-Pyrrolo[3,2-f]quinolin-7-one with 9-chloro-2-ethyl-1,2,3,6-tetrahydro-1-methyl-3-(2,2,2-trifluoroethyl)- . The reaction conditions typically involve the use of solvents like chloroform, DMSO, or methanol, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce various hydroquinoline compounds .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interaction with androgen receptors makes it a valuable tool for studying hormone-related biological processes.
Mechanism of Action
The compound acts as a selective androgen receptor modulator (SARM). It binds to androgen receptors with high affinity, producing functional selectivity by dissociating anabolic and androgenic effects. This means it acts as a partial agonist for androgenic effects but a full agonist for anabolic effects . The molecular targets include androgen receptors, and the pathways involved are related to muscle growth and bone density regulation .
Comparison with Similar Compounds
Similar compounds to 9-Chloro-3-ethyl-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one include other selective androgen receptor modulators (SARMs) like LGD-4033 and RAD-140. Compared to these, this compound has shown a unique balance of anabolic and androgenic effects, making it particularly suitable for therapeutic applications with fewer side effects .
Properties
CAS No. |
917891-45-3 |
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Molecular Formula |
C14H13ClN2O |
Molecular Weight |
260.72 g/mol |
IUPAC Name |
9-chloro-3-ethyl-1-methyl-6H-pyrrolo[3,2-f]quinolin-7-one |
InChI |
InChI=1S/C14H13ClN2O/c1-3-17-7-8(2)13-11(17)5-4-10-14(13)9(15)6-12(18)16-10/h4-7H,3H2,1-2H3,(H,16,18) |
InChI Key |
KMTLLKWFSZYRJY-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1C=CC3=C2C(=CC(=O)N3)Cl)C |
Origin of Product |
United States |
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